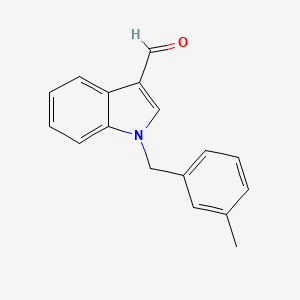
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (MBI-3CA) is a synthetic compound that has recently gained attention for its potential applications in scientific research. MBI-3CA is a valuable and versatile compound that has been used in various fields of study, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- The compound 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and its derivatives are utilized in synthetic organic chemistry, particularly in catalytic processes. Palladacycles with an indole core, derived from ligands containing 1H-indole-3-carbaldehyde, have been designed for use as catalysts. These catalysts have shown efficiency in the Suzuki–Miyaura coupling of aryl chlorides and aryl bromides, as well as in the allylation of various aldehydes. The ligands and palladacycles have been characterized and found to bind in a tridentate (N, C−, N′) pincer mode, contributing to their catalytic activity (Singh et al., 2017).
Medical Research
- Indole-3-carbaldehyde, a compound related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, has been investigated for its anti-inflammatory and antimicrobial properties. Additionally, it has shown activity as a 12- & 15-lipoxygenase inhibitor and potential anti-tumor properties. Research into its applications as an active moiety in various syntheses underlines its versatility and relevance in medical research (Yogita Madan, 2020).
Antioxidant Properties
- Derivatives of 1H-indole carbaldehyde, closely related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, have been synthesized and tested for their antioxidant properties. The compounds exhibited considerable activity, with some showing remarkable activity at low concentrations. The presence of halogens at specific positions in the phenyl ring was identified as a factor contributing to the high antioxidant activity (Gopi & Dhanaraju, 2020).
Material Chemistry
- The compound and its derivatives are also relevant in material chemistry, particularly in the development of nanocatalysts and green chemistry approaches. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes, a class to which 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde belongs, has been performed using ZnO nanoparticles. This method presents advantages such as excellent yields, short reaction times, high reaction rates, and environmental and economic benefits (Yogita Madan, 2020).
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZPUPSNRQSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322631 |
Source


|
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
428470-09-1 |
Source


|
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

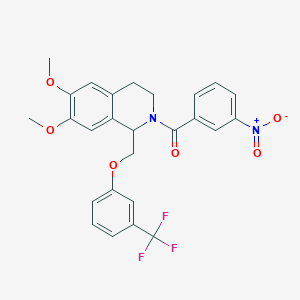

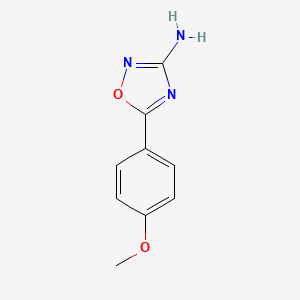

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)
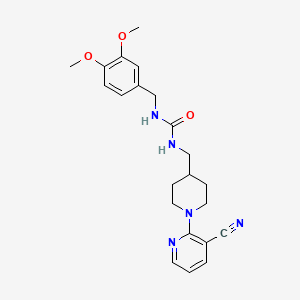
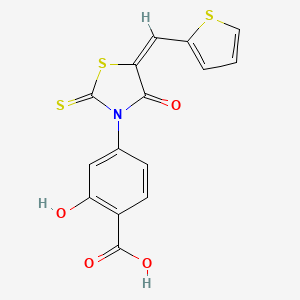

![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2440874.png)
![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)

![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)
